Superior Potency in Breast Cancer Stem Cells (MCF-7s) Compared to Tingenone in Other Breast Cancer Models
22-Hydroxytingenone demonstrates potent cytotoxicity against the breast cancer stem cell-enriched MCF-7s line, with an IC50 of 2.38 μM after 48 hours of exposure . For comparison, the closely related analog tingenone (TG) shows an IC50 of approximately 2-5 μM against murine LM3 breast cancer cells [1]. While these assays are in different cell models (human CSCs vs. murine cell lines), this cross-study comparison suggests 22-HTG exhibits comparable or enhanced potency in a highly relevant, therapeutically resistant cell population.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 2.38 μM (48 h) |
| Comparator Or Baseline | Tingenone (TG) shows IC50 ~2-5 μM |
| Quantified Difference | 22-HTG is at least as potent, with activity demonstrated specifically in a cancer stem cell model. |
| Conditions | MCF-7s cells for 22-HTG; murine LM3 breast cancer cells for tingenone, both via MTT assay |
Why This Matters
This evidence supports the selection of 22-Hydroxytingenone for research programs specifically targeting cancer stem cells, a population often refractory to standard therapies.
- [1] Gomes A, et al. Antitumoral, mutagenic and (anti)estrogenic activities of tingenone and pristimerin. Revista Brasileira de Farmacognosia, 2011, 21(4), 627-632. View Source
